N-(4-Methyl-2-pyridyl)benzenesulfonamide

Description

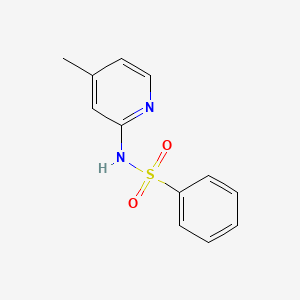

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylpyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-10-7-8-13-12(9-10)14-17(15,16)11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZNSVHPQINMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332902 | |

| Record name | N-(4-methylpyridin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203302 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53472-20-1 | |

| Record name | N-(4-methylpyridin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Methyl 2 Pyridyl Benzenesulfonamide

Direct Synthesis Approaches for N-(4-Methyl-2-pyridyl)benzenesulfonamide

The formation of the sulfonamide bond in this compound is typically achieved through the reaction of an amine with a sulfonyl chloride. Methodologies have evolved from conventional approaches to more environmentally conscious strategies.

The principal method for synthesizing this compound involves the direct condensation of 2-Amino-4-methylpyridine (B118599) with Benzenesulfonyl chloride. researchgate.net This nucleophilic substitution reaction is typically conducted in a slightly basic aqueous medium. researchgate.net The base, often an aqueous solution of sodium carbonate, serves to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. nih.gov In some procedures, an organic solvent such as dichloromethane (B109758) (CH2Cl2) is used, with the pH carefully adjusted to approximately 8 to facilitate the reaction. nih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated by separating the organic layer, followed by purification steps. nih.gov

In response to the growing demand for sustainable chemical processes, environmentally benign synthetic strategies have been developed. A key approach involves utilizing water as the reaction solvent, which significantly reduces the environmental impact associated with volatile organic solvents. researchgate.net The synthesis of this compound can be effectively carried out by suspending 2-Amino-4-methylpyridine in distilled water, followed by the controlled addition of Benzenesulfonyl chloride. researchgate.net The pH is maintained in a slightly basic range to facilitate the reaction, representing a simple yet effective green chemistry approach. researchgate.net This method not only avoids hazardous solvents but can also simplify the workup procedure.

Structural Modifications and Derivatization Strategies

The this compound scaffold allows for a variety of structural modifications. These transformations are crucial for tuning the molecule's physicochemical properties and for developing new derivatives with specific applications, such as in catalysis or as potential therapeutic agents.

The nitrogen atom of the sulfonamide group is a key site for derivatization. N-Alkylation and N-aralkylation can be achieved by treating this compound with various alkyl or aralkyl halides. researchgate.net This reaction is typically performed in an aprotic polar solvent like N,N-dimethylformamide (DMF) and requires a base to deprotonate the sulfonamide nitrogen, rendering it nucleophilic. researchgate.net Lithium hydride has been effectively used as an activator for this purpose. researchgate.net This two-step synthetic process first establishes the core sulfonamide structure, which is then elaborated through the introduction of diverse alkyl and aralkyl substituents. researchgate.net

Table 1: Synthesis of N-Alkyl/Aralkyl Derivatives researchgate.net

| Product ID | Alkyl/Aralkyl Halide Used | Resulting Derivative |

| 5a-f | Alkyl/aralkyl halides (4a-f) | N-Alkyl/aralkyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |

The pyridine (B92270) nitrogen and the sulfonamide group of this compound and its derivatives provide excellent coordination sites for transition metal ions. The complexation of these ligands with metal ions such as Zinc(II) and Copper(II) has been extensively studied. sciencepublishinggroup.comresearchgate.netresearchgate.netsciencepublishinggroup.com These coordination complexes are synthesized by reacting the sulfonamide ligand with a metal salt, like zinc acetate (B1210297) or copper(II) chloride, in a suitable solvent. researchgate.netmdpi.com

Structural elucidation using techniques such as Fourier-transform infrared (FTIR) spectroscopy indicates that coordination often occurs through the pyridine ring's imine nitrogen. sciencepublishinggroup.comresearchgate.net This is evidenced by a characteristic shift in the vibration frequency band of the imine group in the metal complex compared to the free ligand. sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.com For instance, the azomethine absorption band of a free ligand observed around 1681-1689 cm⁻¹ shifts to lower frequencies (e.g., 1651-1674 cm⁻¹) upon complexation with Zn(II) and Cu(II), indicating the transfer of electrons from the ligand to the metal ion. sciencepublishinggroup.comresearchgate.netresearchgate.netsciencepublishinggroup.com Molar conductance measurements often reveal the non-electrolytic nature of these complexes. researchgate.netsciencepublishinggroup.com UV-Visible spectroscopy provides further insight into the electronic transitions, such as ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of the coordination geometry. researchgate.netsciencepublishinggroup.com

Table 2: Spectroscopic Data for Metal Complexation sciencepublishinggroup.comresearchgate.net

| Compound | Azomethine Absorption Band (cm⁻¹) | Key UV-Vis Bands (nm) |

| Free Ligand | 1689.70 | - |

| Zinc(II) Complex | 1674.27 | 375–362 (n → π* LMCT) |

| Copper(II) Complex | 1651.12 | 490–358 (n → π* LMCT), 690 (d→d) |

Expanding the molecular complexity of this compound by incorporating additional heterocyclic and aromatic systems is a common strategy to develop new compounds with novel properties. This can be achieved by starting with precursors that already contain the desired moieties or by building the heterocyclic rings onto the benzenesulfonamide (B165840) framework. For example, derivatives incorporating a pyrimidine (B1678525) ring have been synthesized, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. bohrium.comcardiff.ac.uk Similarly, other aromatic and heterocyclic groups, including thiophene (B33073) and substituted phenyl rings, have been successfully integrated into the final structure, leading to a wide array of complex sulfonamides. nih.gov

Multi-step Synthetic Routes for Advanced Analogs

The development of advanced analogs of this compound often involves multi-step synthetic sequences to introduce diverse functional groups and modulate the compound's properties. A common strategy involves the initial formation of the parent sulfonamide, followed by further functionalization.

A notable example is the two-step synthesis of a series of N-substituted derivatives of this compound. The first step involves the reaction of 2-Amino-4-methylpyridine with Benzenesulfonyl chloride in a slightly basic aqueous medium to yield the parent compound, this compound. In the subsequent step, this intermediate is N-alkylated or N-aralkylated by treating it with various alkyl or aralkyl halides in the presence of a base like lithium hydride in a suitable solvent such as N,N-dimethylformamide (DMF). researchgate.net This approach allows for the introduction of a wide range of substituents on the sulfonamide nitrogen, leading to a library of advanced analogs with potentially enhanced biological activities. researchgate.net

The general scheme for this two-step synthesis is presented below: Step 1: Synthesis of this compound

2-Amino-4-methylpyridine + Benzenesulfonyl chloride → this compound

Step 2: N-Alkylation/AralkylationThis compound + R-X (Alkyl/Aralkyl halide) → N-Alkyl/Aralkyl-N-(4-methylpyridin-2-yl)benzenesulfonamide derivatives researchgate.net

This methodology has been successfully employed to synthesize a variety of derivatives, as detailed in the following table:

| Derivative | Alkyl/Aralkyl Halide (R-X) | Base | Solvent |

|---|---|---|---|

| N-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide | Methyl iodide | Lithium hydride | N,N-dimethylformamide |

| N-Ethyl-N-(4-methyl-2-pyridyl)benzenesulfonamide | Ethyl bromide | Lithium hydride | N,N-dimethylformamide |

| N-Benzyl-N-(4-methyl-2-pyridyl)benzenesulfonamide | Benzyl (B1604629) chloride | Lithium hydride | N,N-dimethylformamide |

Furthermore, multi-step syntheses can be employed to construct more complex heterocyclic systems appended to the this compound core. For instance, derivatives of pyridine fused with other heterocycles, such as those with a sulfonamide moiety, have been synthesized through multi-step sequences involving reactions like alkylation and hydrazinolysis to explore their biological potential. ekb.eg

Control over Regioselectivity and Stereochemistry in Derivative Synthesis

Achieving control over regioselectivity and stereochemistry is paramount in the synthesis of complex pharmaceutical compounds. While specific studies detailing the regioselective and stereoselective derivatization of this compound are not extensively documented, general principles in pyridine and sulfonamide chemistry can be applied.

Regioselectivity: The pyridine ring in this compound has distinct positions susceptible to electrophilic or nucleophilic attack. The electronic nature of the benzenesulfonamide group and the methyl group will influence the regioselectivity of further functionalization on the pyridine ring. For instance, electrophilic aromatic substitution on the pyridine ring is generally challenging but can be directed to specific positions by activating or deactivating groups. The direct position-selective C-4 alkylation of pyridines has been a significant challenge, often leading to mixtures of regioisomers. nih.govnih.gov However, the use of blocking groups, such as a maleate-derived group, has been shown to enable exquisite control for Minisci-type decarboxylative alkylation at the C-4 position of various pyridines. nih.govnih.gov This strategy could potentially be adapted for the regioselective functionalization of the this compound scaffold.

Stereochemistry: The introduction of chiral centers into derivatives of this compound can be achieved through several strategies. One approach is the use of chiral starting materials or reagents. For example, chiral amines can be condensed with sulfonyl chlorides to afford chiral sulfonamides. Another strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction. While specific examples for the target molecule are scarce, the broader field of sulfonamide synthesis has seen the development of stereoselective methods. For instance, the synthesis of axially chiral sulfonamides has been reported, highlighting the potential for creating stereochemically defined derivatives.

Novel Methodologies for Sulfonamide Scaffold Assembly

The construction of the sulfonamide bond is a cornerstone of many synthetic endeavors. While the traditional method involving the reaction of an amine with a sulfonyl chloride in the presence of a base remains widely used, several novel and more efficient methodologies have emerged.

Catalytic Methods: Modern synthetic chemistry has seen a shift towards catalytic methods to improve efficiency and reduce waste. Copper-catalyzed N-arylation of sulfonamides with aryl halides or boronic acids has become a powerful tool for the formation of the C-N bond in aryl sulfonamides. researchgate.net These reactions, often referred to as Chan-Lam or Buchwald-Hartwig type couplings, offer milder reaction conditions and broader substrate scope compared to traditional methods. nih.gov Additionally, one-pot syntheses of diaryl sulfonamides using iron and copper catalysis have been developed, providing a more streamlined approach from activated aromatic compounds and primary sulfonamides. thieme.de

Microwave-Assisted Synthesis: The use of microwave irradiation has gained prominence in organic synthesis as it can significantly reduce reaction times and improve yields. This technology has been successfully applied to the synthesis of various sulfonamide derivatives.

Novel Reagents and Reaction Conditions: Recent research has focused on developing more environmentally benign and efficient methods for sulfonamide synthesis. One-pot procedures that convert unactivated acids and amines into sulfonamides via aromatic decarboxylative halosulfonylation have been reported. acs.org This approach avoids the need for pre-functionalized starting materials. Furthermore, photocatalytic methods for the late-stage functionalization of sulfonamides have been developed, allowing for the conversion of the sulfonamide group into sulfonyl radical intermediates that can participate in further reactions. nih.gov The use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), also presents a safer and more convenient alternative to gaseous sulfur dioxide in the synthesis of sulfonyl-containing compounds. thieme-connect.com

A summary of some novel methodologies for sulfonamide synthesis is provided in the table below:

| Methodology | Key Features | Advantages |

|---|---|---|

| Copper-Catalyzed N-Arylation | Uses copper catalysts for C-N bond formation. researchgate.net | Milder reaction conditions, broader substrate scope. nih.gov |

| One-Pot Fe/Cu-Catalyzed Amidation | Direct synthesis from activated arenes and primary sulfonamides. thieme.de | Improved efficiency, one-pot procedure. thieme.de |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Reduced reaction times, often higher yields. |

| Decarboxylative Halosulfonylation | One-pot conversion of unactivated acids and amines. acs.org | Avoids pre-functionalization of starting materials. acs.org |

| Photocatalytic Functionalization | Generates sulfonyl radical intermediates for further reactions. nih.gov | Enables late-stage functionalization of complex molecules. nih.gov |

| Use of SO2 Surrogates (e.g., DABSO) | Safer and more convenient handling than gaseous SO2. thieme-connect.com | Improved safety and practicality. thieme-connect.com |

Advanced Structural Elucidation and Characterization of N 4 Methyl 2 Pyridyl Benzenesulfonamide and Its Complexes/derivatives

X-ray Crystallography Studies

Single crystal X-ray diffraction studies on derivatives of N-(4-Methyl-2-pyridyl)benzenesulfonamide have provided critical data on their molecular architecture. For instance, the analysis of N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide reveals that it crystallizes in the monoclinic system. nih.gov Similarly, a related tautomeric form, 4-Methyl-N-(4-methyl-1H-pyridin-2-ylidene)-benzenesulfonamide, also adopts a monoclinic crystal system. soton.ac.uk Another derivative, N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, crystallizes in the monoclinic P21/c space group. cardiff.ac.uk

These studies yield precise cell parameters that define the unit cell of the crystal. The sulfonamide group in these structures typically exhibits a slightly distorted tetrahedral geometry around the sulfur atom. nih.gov Key bond lengths, such as the S=O and S-N bonds, are fundamental to understanding the electronic and structural properties of the sulfonamide moiety. In a representative aryl sulfonamide, the S=O bond lengths are approximately 1.424–1.429 Å, while the S—N and S—C bond lengths are around 1.608 Å and 1.764 Å, respectively. nih.gov

| Compound | Crystal System | Space Group | Cell Parameters | Reference |

|---|---|---|---|---|

| N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide | Monoclinic | - | a = 11.832(2) Å, b = 13.305(3) Å, c = 8.6263(17) Å, β = 105.52(3)° | nih.gov |

| 4-Methyl-N-(4-methyl-1H-pyridin-2-ylidene)-benzenesulfonamide | Monoclinic | P21/n | a = 10.778(2) Å, b = 15.436(3) Å, c = 15.688(3) Å, β = 102.46(3)° | soton.ac.uk |

| N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | Monoclinic | P21/c | - | cardiff.ac.uk |

The crystal packing of this compound derivatives is significantly influenced by a network of non-covalent intermolecular interactions. Hydrogen bonds are particularly prominent, with the sulfonamide N-H group acting as a hydrogen bond donor and oxygen atoms of the sulfonyl group or nitrogen atoms of the pyridyl ring serving as acceptors. nih.govcardiff.ac.uk

In the crystal structure of N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, molecules are linked into a three-dimensional network by intermolecular N—H⋯O hydrogen bonds. nih.gov Aromatic π–π stacking interactions are also observed, involving centrosymmetrically related pyridine (B92270) and benzene (B151609) rings, with a reported centroid-to-centroid distance of 3.757 Å. nih.gov In another derivative, intermolecular aromatic π-π stacking interactions help to consolidate the packing with a centroid-centroid separation of 3.6274 Å. nih.gov Furthermore, C—H⋯π interactions contribute to the stability of the crystal lattice. nih.gov These weak interactions collectively dictate the supramolecular architecture, influencing the physical properties of the solid material.

The relative orientation of the pyridyl and benzenesulfonyl moieties is a key conformational feature. The flexibility of the S-N bond allows for a range of torsion angles. In N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, the dihedral angle between the pyridine and benzene rings is 66.87 (3)°. nih.gov Similarly, in N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the dihedral angle between the phenyl and pyrimidine (B1678525) rings is 63.07 (7)°. cardiff.ac.uk This twisted conformation is a common feature among benzenesulfonamide (B165840) derivatives. rsc.org

Sulfonamides attached to a 2-aminopyridine (B139424) ring can exhibit tautomerism, existing in either the amide form (N-pyridyl-benzenesulfonamide) or the imine form (N-pyridylidene-benzenesulfonamide). X-ray crystallography has confirmed the existence of the imine tautomer, 4-Methyl-N-(4-methyl-1H-pyridin-2-ylidene)-benzenesulfonamide, in the solid state. soton.ac.uk The specific tautomer that crystallizes depends on factors such as substitution patterns and the electronic properties of the rings, which influence the relative stability of the forms.

Spectroscopic Characterization Techniques

Spectroscopic methods are vital for confirming the chemical structure, assigning functional groups, and elucidating the electronic environment of atoms within the molecule.

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural assignment of this compound and its derivatives.

In the ¹H NMR spectrum, the protons on the pyridine and benzene rings typically appear in the aromatic region, generally between 6.5 and 8.5 ppm. researchgate.net The methyl group protons of the p-toluenesulfonyl moiety characteristically produce a singlet peak around 2.3-2.4 ppm. rsc.org The sulfonamide N-H proton is often observed as a broad singlet at a downfield chemical shift, which can be highly variable depending on the solvent and concentration; a value of 11.03 ppm has been reported for a related compound in DMSO. researchgate.net

In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings resonate in the range of approximately 110 to 150 ppm. The methyl carbon of the p-toluenesulfonyl group typically gives a signal around 21.5 ppm. rsc.org The specific chemical shifts provide detailed information about the electronic environment of each carbon atom.

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.5 - 8.5 | researchgate.net |

| ¹H | Sulfonamide (SO₂NH) | ~11.0 (variable) | researchgate.net |

| ¹H | Methyl (Ar-CH₃) | ~2.3 - 2.4 | rsc.org |

| ¹³C | Aromatic (Ar-C) | 110 - 150 | rsc.orgnih.gov |

| ¹³C | Methyl (Ar-CH₃) | ~21.5 | rsc.orgnih.gov |

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the characteristic functional groups present in the molecule. The sulfonamide group has distinct and strong absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly informative. These typically appear in the ranges of 1335–1350 cm⁻¹ and 1150–1170 cm⁻¹, respectively. nih.govscielo.br

The N-H stretching vibration of the sulfonamide group is observed as a band in the region of 3220–3280 cm⁻¹. nih.govscielo.br The precise position of this band can indicate the extent of hydrogen bonding in the sample. Other characteristic bands include those for aromatic C-H and C=C stretching. Analysis of shifts in these vibrational frequencies upon complexation can help identify the binding sites of the molecule to metal ions or other species. researchgate.net

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | -SO₂NH- | 3220 - 3280 | nih.govscielo.br |

| Asymmetric S=O Stretch | -SO₂NH- | 1335 - 1350 | nih.govresearchgate.net |

| Symmetric S=O Stretch | -SO₂NH- | 1150 - 1170 | nih.govscielo.br |

| Aromatic C=C Stretch | Pyridine/Benzene Rings | ~1600 | nih.gov |

| Aromatic C-N Stretch | - | ~1026 | researchgate.net |

Mass Spectrometry (EI-MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. Techniques such as Electron Ionization (EI), Electrospray Ionization (ESI), and High-Resolution Mass Spectrometry (HRMS) provide complementary information regarding the compound's molecular formula and fragmentation behavior.

The nominal molecular weight of this compound (C₁₂H₁₂N₂O₂S) is approximately 248.3 g/mol . HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition.

Electron Ionization Mass Spectrometry (EI-MS)

The EI spectrum of the related p-toluenesulfonamide (B41071) shows characteristic fragments. The most significant fragmentation pathways for this compound would likely involve:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which would lead to the formation of the p-toluenesulfonyl cation at m/z 155 and the 2-amino-4-methylpyridine (B118599) radical at m/z 107.

Formation of the Tropylium (B1234903) Ion: The fragment at m/z 155 can lose sulfur dioxide (SO₂) to form a fragment at m/z 91, which corresponds to the stable tropylium cation.

Loss of the Pyridyl Moiety: Cleavage of the N-pyridyl bond could lead to the formation of a p-toluenesulfonamide radical cation at m/z 171.

Fragmentation of the Pyridine Ring: The 4-methyl-2-pyridylamino cation (m/z 108) could undergo further fragmentation, such as the loss of HCN.

Table 1: Predicted EI-MS Fragmentation Patterns for this compound

| m/z | Proposed Fragment Ion | Formula | Pathway |

| 248 | Molecular Ion [M]⁺˙ | [C₁₂H₁₂N₂O₂S]⁺˙ | Ionization |

| 155 | p-Toluenesulfonyl | [C₇H₇O₂S]⁺ | S-N Bond Cleavage |

| 108 | 4-Methyl-2-pyridylamino | [C₆H₈N₂]⁺ | S-N Bond Cleavage |

| 91 | Tropylium | [C₇H₇]⁺ | Loss of SO₂ from m/z 155 |

| 65 | Cyclopentadienyl | [C₅H₅]⁺ | Further fragmentation of m/z 91 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive-ion mode ESI-MS, this compound would be expected to readily form a protonated molecule, [M+H]⁺, at m/z 249.

Collision-induced dissociation (CID) of the [M+H]⁺ ion in tandem mass spectrometry (MS/MS) reveals characteristic fragmentation pathways for arylsulfonamides. nih.gov A prominent fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), a mass loss of 64 Da. nih.govresearchgate.net This rearrangement-elimination pathway is a hallmark of arylsulfonamide fragmentation in ESI-MS. nih.gov Other potential fragmentations under ESI-MS/MS conditions include the cleavage of the sulfonamide S-N bond. nih.govresearchgate.net

Table 2: Predicted ESI-MS/MS Fragments of Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 249 | 185 | 64 (SO₂) | [M+H-SO₂]⁺ |

| 249 | 155 | 94 (C₆H₇N₂) | [C₇H₇O₂S]⁺ (p-Toluenesulfonyl) |

| 249 | 109 | 140 (C₇H₆O₂S) | [C₆H₉N₂]⁺ (Protonated 2-amino-4-methylpyridine) |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Ligand-Metal Charge Transfer

Electronic absorption spectroscopy (UV-Vis) is a valuable tool for investigating the electronic structure of this compound and its metal complexes. The spectrum of the free ligand is characterized by electronic transitions within the benzenesulfonamide and methyl-pyridyl chromophores. Upon coordination to a metal center, new, often intense, charge-transfer bands can appear.

Electronic Transitions of the Free Ligand

The UV-Vis spectrum of this compound is expected to be a composite of the absorptions from its two main chromophoric systems: the p-toluenesulfonyl group and the 4-methylpyridine (B42270) ring.

Benzenesulfonamide Chromophore: Based on data for p-toluenesulfonamide, this moiety exhibits absorption maxima typically in the UV region. nist.gov These absorptions are attributed to π→π* transitions within the benzene ring, which are influenced by the electron-withdrawing sulfonamide group.

Pyridine Chromophore: The pyridine ring also displays characteristic absorptions. These include intense π→π* transitions at shorter wavelengths and a weaker, lower energy n→π* transition involving the non-bonding electrons of the nitrogen atom. researchgate.net

The combination of these chromophores in the target molecule would result in a complex UV spectrum with multiple absorption bands below 300 nm.

Table 3: Expected Electronic Transitions for this compound

| Chromophore | Transition Type | Expected Wavelength Region (nm) |

| Benzene Ring | π→π | ~220 - 270 |

| Pyridine Ring | π→π | < 270 |

| Pyridine Ring | n→π* | ~270 - 300 (often weak) |

Ligand-Metal Charge Transfer (LMCT) in Complexes

This compound is an effective ligand for metal ions, typically coordinating in a bidentate fashion through the pyridyl nitrogen and one of the sulfonyl oxygen atoms (N,O-bidentate) or the sulfonamide nitrogen (N,N'-bidentate). researchgate.net This coordination to a transition metal ion with accessible d-orbitals can give rise to new, intense absorption bands in the visible or near-UV region of the spectrum. These bands are often due to ligand-to-metal charge transfer (LMCT) transitions. numberanalytics.comlibretexts.org

LMCT is an electronic transition where an electron is transferred from a ligand-based molecular orbital to a metal-based molecular orbital. wikipedia.org This process results in the formal reduction of the metal center. libretexts.orgwikipedia.org The energy (and therefore, the wavelength) of the LMCT band is dependent on several factors, including:

The nature of the metal ion: Metals that are more easily reduced (i.e., have higher oxidation states and lower-energy empty d-orbitals) will exhibit lower-energy LMCT transitions.

The nature of the ligand: Ligands with high-energy lone pairs or easily oxidizable π-systems are good electron donors for LMCT.

The solvent polarity: Charge-transfer bands typically exhibit solvatochromism. wikipedia.org

The appearance of intense LMCT bands, which are selection-rule allowed, can impart strong color to the metal complexes and are a key feature in their electronic characterization. wikipedia.org For example, copper(II) complexes with related N-(2-pyridyl)sulfonamide ligands have been characterized by their electronic spectra, which inform the coordination geometry around the metal center. researchgate.net

Computational Chemistry and Molecular Modeling of N 4 Methyl 2 Pyridyl Benzenesulfonamide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT is used to determine the electron density of a system, from which various electronic and structural properties can be derived. researchgate.net For molecules in the benzenesulfonamide (B165840) class, DFT calculations are employed to optimize the molecular geometry to its lowest energy state.

These optimized structures are then used to compute a range of electronic descriptors. researchgate.net Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, DFT can predict the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface, identifying regions that are rich or deficient in electrons and thus susceptible to electrophilic or nucleophilic attack. researchgate.net

DFT is also a powerful tool for predicting spectroscopic properties. By calculating vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, which, when compared with experimental data, helps to confirm the molecular structure. researchgate.net Similarly, Gauge-Including Atomic Orbital (GIAO) methods within DFT can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), aiding in the structural elucidation of newly synthesized compounds. nih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Visible), providing insights into the electronic transitions within the molecule. researchgate.net

| Predicted Property | Significance | Typical Computational Method |

| Optimized Geometry | Provides the most stable 3D structure of the molecule. | DFT (e.g., B3LYP functional) |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | DFT |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. | DFT |

| IR Spectrum | Predicts vibrational frequencies to confirm functional groups. | DFT Frequency Calculation |

| NMR Chemical Shifts | Predicts ¹H and ¹³C NMR spectra for structural confirmation. | DFT with GIAO method |

| UV-Visible Spectrum | Calculates electronic transition energies. | TD-DFT |

Molecular Docking and Dynamics Simulations for Receptor-Ligand Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as N-(4-Methyl-2-pyridyl)benzenesulfonamide, and a macromolecular target, typically a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. longdom.org The process involves sampling a large number of possible conformations of the ligand within the active site of the protein and scoring them using a defined scoring function. This score provides an estimate of the binding affinity, often expressed in kcal/mol, with more negative values indicating stronger binding. longdom.org The resulting docked pose reveals the specific binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds that stabilize the ligand-receptor complex. tandfonline.com

Following docking, molecular dynamics (MD) simulations can be employed to refine the binding pose and assess the stability of the complex over time. MD simulations model the atomic movements of the system, providing a more dynamic and realistic view of the interactions. These simulations can confirm the stability of the key interactions predicted by docking and can reveal conformational changes in the protein or ligand upon binding. biointerfaceresearch.com Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy.

The benzenesulfonamide scaffold is a well-known pharmacophore that interacts with a variety of enzymes. Computational studies have been instrumental in understanding these interactions for derivatives similar to this compound.

Carbonic Anhydrase (CA): Benzenesulfonamides are classic inhibitors of carbonic anhydrases. Docking studies consistently show that the sulfonamide group (-SO₂NH₂) coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site. nih.govresearchgate.net The nitrogen atom of the sulfonamide binds to the zinc ion, while the sulfonyl oxygens form crucial hydrogen bonds with the side chain of active site residues like Thr199. researchgate.net The N-substituted ring system, in this case, the 4-methyl-2-pyridyl group, typically extends into a hydrophobic pocket of the active site, forming interactions with residues such as Leu198, Gln92, and Phe131, which influences the compound's potency and isoform selectivity. researchgate.netunifi.it

Dihydropteroate (B1496061) Synthase (DHPS): As antibacterial agents, sulfonamides function by inhibiting DHPS, an essential enzyme in the folate synthesis pathway of bacteria. nih.gov Computational analyses of related benzenesulfonamides binding to DHPS show that the sulfonamide moiety mimics the native substrate, p-aminobenzoic acid (pABA). The binding is often stabilized by hydrogen bonds and cation-pi interactions with conserved arginine residues (e.g., Arg63, Arg255) in the active site. researchgate.net

12-Lipoxygenase (12-LOX): This enzyme is a target for inflammatory diseases and cancer. nih.gov Structure-activity relationship studies on benzenesulfonamide derivatives have identified potent 12-LOX inhibitors. nih.gov While specific docking studies on this compound are not detailed in the provided context, the general approach involves docking the compound into the enzyme's active site, which contains a non-heme iron atom, to identify interactions that disrupt the catalytic cycle.

Progesterone (B1679170) Receptor (PR): The progesterone receptor is a key target in the treatment of breast cancer and other gynecological conditions. nih.govnih.gov Molecular docking studies on nonsteroidal PR antagonists with a benzenesulfonamide scaffold have shown that these molecules can bind to the ligand-binding domain (LBD) of the receptor. nih.gov The docking models suggest that these compounds can act as antagonists by sterically hindering the conformational changes required for receptor activation, thereby inhibiting its function. biointerfaceresearch.comnih.gov

| Target Enzyme | Key Active Site Interactions for Benzenesulfonamides |

| Carbonic Anhydrase | Coordination of sulfonamide group with Zn²⁺; H-bonds with Thr199. researchgate.net |

| DHPS | H-bonds and cation-pi interactions with conserved Arginine residues. researchgate.net |

| 12-Lipoxygenase | Interactions within the catalytic site containing a non-heme iron. |

| Progesterone Receptor | Binding within the Ligand-Binding Domain (LBD) to prevent active conformation. nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity. For the this compound series, this involves synthesizing analogs with different substituents on either the pyridyl or benzene (B151609) rings and assessing the impact on potency. For instance, studies on related 4-((benzyl)amino)benzenesulfonamide inhibitors of 12-lipoxygenase showed that halogen substitutions on the benzyl (B1604629) ring could improve activity, whereas methyl or nitro groups led to a drastic loss of potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) extends this concept by creating mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are aligned, and their steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields are calculated. nih.govsemanticscholar.org These fields are then used as descriptors in a statistical method, like partial least squares (PLS) regression, to build a predictive model.

For a series of 3-(pyridin-2-yl)benzenesulfonamide derivatives, 3D-QSAR models indicated that biological activity could be enhanced through specific structural optimizations related to these fields. nih.gov The graphical outputs of these models, known as contour maps, highlight regions where, for example, bulky groups (steric field) or electronegative groups (electrostatic field) would be favorable or unfavorable for activity, thus guiding the design of new, more potent compounds. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization

Before significant resources are invested in synthesizing and testing a new compound, its potential as a drug candidate is often evaluated by predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties in silico. nih.govrsc.org These predictions help to identify compounds with potentially poor pharmacokinetic profiles, allowing researchers to prioritize more promising candidates.

Various computational models and online servers (e.g., SwissADME, pkCSM) are used to calculate key physicochemical and pharmacokinetic parameters. nih.govmdpi.com These predictions are often based on established rules and models, such as Lipinski's "rule of five," which assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Other important predicted properties include aqueous solubility, human intestinal absorption, plasma protein binding, and penetration of the blood-brain barrier. nih.govnih.gov Toxicity predictions, such as potential for Ames mutagenicity or hepatotoxicity, are also a critical part of this early-stage assessment. nih.gov

| ADME Parameter | Description | Importance in Drug Discovery |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and oral bioavailability. | Filters out compounds with poor absorption or permeation. |

| Aqueous Solubility (logS) | The ability of a compound to dissolve in water. | Crucial for absorption and formulation. |

| Human Intestinal Absorption (%) | The percentage of the drug absorbed through the gut. | Determines how much drug reaches systemic circulation after oral administration. |

| Plasma Protein Binding (%) | The extent to which a compound binds to proteins in the blood. | Affects drug distribution and metabolism; only the unbound fraction is active. |

| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross into the central nervous system. | Desirable for CNS targets, undesirable for peripherally acting drugs. |

| CYP450 Inhibition | Prediction of inhibition of key metabolic enzymes. | Helps to foresee potential drug-drug interactions. |

Biological Activity Mechanisms and Enzyme Inhibition Profiles

Carbonic Anhydrase (CA) Isozymes Inhibition

The compound is a notable inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.com This activity is fundamental to processes like pH homeostasis, fluid secretion, and tumorigenesis. tandfonline.comtandfonline.com The primary mechanism of inhibition by sulfonamide-based compounds involves the anionic sulfonamide group (SO₂NH⁻) binding directly to the zinc ion within the enzyme's active site. mdpi.com This interaction displaces the zinc-coordinated water molecule or hydroxide (B78521) ion, thereby disrupting the catalytic cycle. mdpi.com

N-(4-Methyl-2-pyridyl)benzenesulfonamide and its structural analogs exhibit varied inhibition potencies and selectivity across different human carbonic anhydrase (hCA) isoforms. The cytosolic isoforms hCA I and hCA II are often considered off-targets, while the transmembrane, tumor-associated isoforms hCA IX and hCA XII are key targets for anticancer therapies due to their limited expression in normal tissues. nih.govnih.gov

Research on related sulfonamide derivatives shows a broad range of inhibitory activity, with inhibition constants (Kᵢ) reaching nanomolar concentrations for several isoforms. nih.gov For instance, certain 4-substituted pyridine-3-sulfonamides have demonstrated Kᵢ values as low as 271 nM for hCA II, 137 nM for hCA IX, and 91 nM for hCA XII. nih.gov Selectivity is a crucial aspect, with some compounds showing moderate selectivity for the tumor-associated hCA IX over the ubiquitous hCA II. nih.gov Similarly, derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide, which share a related structural motif, act as nanomolar inhibitors of hCA IX and XII while showing only micromolar inhibition of hCA II and little to no activity against hCA I. tandfonline.com This highlights the potential for developing isoform-selective inhibitors based on this chemical scaffold.

Table 1: Illustrative Inhibition Data for Structurally Related Sulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Selectivity Profile |

|---|---|---|---|---|---|

| Pyridine-3-sulfonamides | - | Down to 271 nM | Down to 137 nM | Down to 91 nM | Moderate selectivity for hCA IX and hCA XII over hCA II. nih.gov |

| Ureido-benzenesulfonamides | - | 960 nM (U-F) | 45 nM (U-F) | 4 nM (U-F) | High selectivity for hCA IX and XII over hCA II. nih.gov |

| 4-Methyl-1,2,3-benzoxathiazine 2,2-dioxides | Low/No Inhibition | Micromolar range | Nanomolar range | Nanomolar range | Excellent selectivity for hCA IX/XII over hCA I/II. tandfonline.com |

| Triazinyl-benzenesulfonamides | - | - | 2.4–34.1 nM | - | Potent inhibition of hCA IX. nih.gov |

The structure of this compound is key to its inhibitory activity. The benzenesulfonamide (B165840) group is the primary pharmacophore that anchors the molecule to the Zn²⁺ ion in the catalytic site. The specific substitutions on the pyridine (B92270) and benzene (B151609) rings dictate the binding affinity and isoform selectivity. This is often referred to as the "tail approach," where modifications to the molecule distal to the zinc-binding group create specific interactions with amino acid residues lining the active site cavity. nih.gov

In isoforms like hCA II, the presence of residues such as Phenylalanine-131 can cause steric hindrance with bulkier sulfonamide derivatives. nih.gov In contrast, the active sites of hCA IX and hCA XII contain smaller residues (Valine and Alanine, respectively) at the equivalent position, allowing for more favorable binding of these "tailed" inhibitors. nih.gov Molecular docking studies on similar pyridine-sulfonamides confirm that these tails can form selective interactions with either the hydrophilic or lipophilic halves of the active site, influencing the selectivity profile. nih.gov

Modulation of Lipoxygenase (LOX) Activity, Specifically 12-LOX

The benzenesulfonamide scaffold is also implicated in the modulation of lipoxygenase (LOX) enzymes. nih.govfigshare.com Specifically, derivatives have been developed as potent and selective inhibitors of platelet-type 12-lipoxygenase (12-LOX). nih.govnih.gov This enzyme catalyzes the oxidation of polyunsaturated fatty acids to produce bioactive metabolites like 12-hydroxyeicosatetraenoic acid (12-HETE). nih.govmdpi.com The 12-LOX pathway is involved in various pathological processes, including inflammation, diabetes, and cancer metastasis. nih.govmdpi.comresearchgate.net Inhibition of 12-LOX can reduce the production of these pro-inflammatory metabolites. nih.gov

Interaction with Nuclear Receptors (e.g., Progesterone (B1679170) Receptor Antagonism)

Derivatives of the N-phenylbenzenesulfonamide scaffold have been identified as a novel class of nonsteroidal progesterone receptor (PR) antagonists. nih.govnih.gov The progesterone receptor is a nuclear receptor that plays a key role in the female reproductive system and is a therapeutic target for conditions like endometriosis and breast cancer. nih.govnih.gov Docking simulations suggest that these sulfonamide-based compounds act as antagonists by binding to the receptor's ligand-binding domain and inhibiting the conformational changes necessary for its activation. nih.gov

Inhibition of Other Enzyme Systems

The versatile benzenesulfonamide structure allows for interaction with a variety of other enzyme targets.

Kynurenine-3-monooxygenase (KMO): KMO is a critical enzyme in the kynurenine (B1673888) pathway, which is responsible for tryptophan metabolism. mdpi.comnih.govnih.gov Inhibition of KMO is a therapeutic strategy for neurodegenerative diseases, as it can decrease the production of neurotoxic metabolites (e.g., 3-hydroxykynurenine, quinolinic acid) and increase levels of the neuroprotective kynurenic acid. mdpi.comnih.govresearchgate.net N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives have been developed as potent KMO inhibitors, where the sulfonamide moiety improves potency and the ability to cross the blood-brain barrier. mdpi.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are crucial for neurotransmission and are targets for treating neurodegenerative diseases like Alzheimer's. nih.govnih.govmdpi.com Certain N-(2-acetylphenyl)benzenesulfonamide derivatives have shown the ability to inhibit both AChE and BChE, with some compounds exhibiting IC₅₀ values in the low micromolar range. mdpi.com The inhibitory mechanism is often non-competitive. nih.gov

tRNA Synthetases: Aminoacyl-tRNA synthetases are essential enzymes for protein biosynthesis, making them attractive targets for antibacterial agents. nih.gov N-leucinyl benzenesulfonamides have been developed as potent and selective inhibitors of bacterial leucyl-tRNA synthetase (LeuRS), demonstrating antibacterial activity. nih.gov Tyrosyl-tRNA synthetase (TyrRS) has also been identified as a promising target for new antibiotics. researchgate.net

Investigation of Molecular Mechanisms Underlying Biological Response (e.g., Apoptosis Induction, Cellular Signaling Pathways)

Research into the specific molecular mechanisms of action for this compound is an emerging field. However, studies on structurally related pyridine-containing benzenesulfonamide derivatives have provided significant insights into the potential pathways through which these compounds may exert their biological effects, including the induction of apoptosis and modulation of key cellular signaling cascades. These investigations have highlighted the targeting of pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and JNK signaling pathways.

Apoptosis Induction

Several studies on benzenesulfonamide derivatives with pyridine moieties have demonstrated their capability to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for anti-cancer agents. For instance, the pyridinesulfonamide derivative FD268 has been shown to induce apoptosis in acute myeloid leukemia (AML) cells. plos.org The process is characterized by morphological changes such as cell shrinkage, cytoplasmic condensation, and nuclear fragmentation. plos.org

The induction of apoptosis by these compounds often involves the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, the activity of caspase-3, a key executioner caspase, has been observed to be elevated following treatment with pyridinesulfonamide derivatives. plos.org This activation leads to the cleavage of cellular substrates, culminating in cell death.

Furthermore, the regulation of proteins in the Bcl-2 family, which are critical controllers of the mitochondrial pathway of apoptosis, is a recurring theme. Treatment with related compounds has been shown to downregulate the expression of anti-apoptotic proteins like Mcl-1 and promote the activation of pro-apoptotic proteins such as Bad. plos.org

Another related benzenesulfonamide compound, B220, has been identified as a mitotic inhibitor that triggers apoptotic cell death. nih.gov This suggests that interference with the cell cycle can be a primary event leading to the engagement of the apoptotic machinery.

Table 1: Effect of Pyridinesulfonamide Derivative FD268 on Apoptosis in AML Cell Lines

| Cell Line | Concentration of FD268 | Duration of Treatment | Percentage of Apoptotic Cells (Early + Late) |

| HL-60 | Control | 48h | Baseline |

| 0.5 µM | 48h | Significantly Increased | |

| 1.0 µM | 48h | Dose-dependently Increased | |

| MOLM-16 | Control | 48h | Baseline |

| 1.0 µM | 48h | Significantly Increased | |

| 2.0 µM | 48h | Dose-dependently Increased | |

| Data is qualitative based on descriptions in the source. plos.org |

Cellular Signaling Pathways

The biological responses elicited by pyridine-containing benzenesulfonamides are underpinned by their interaction with specific cellular signaling pathways that govern cell fate.

PI3K/Akt/mTOR Pathway: A significant body of evidence points towards the inhibition of the PI3K/Akt/mTOR pathway as a primary mechanism of action for some pyridinesulfonamide derivatives. plos.org This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. The derivative FD268 has been shown to potently inhibit this pathway in AML cells. plos.org Inhibition of this signaling cascade leads to the downstream effects observed, including the induction of apoptosis. plos.org

JNK Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, has also been implicated in the mechanism of action of benzenesulfonamide compounds. For example, certain anticancer pyridine derivatives have been found to upregulate JNK, contributing to the induction of apoptosis. nih.gov Similarly, the compound B220 induces apoptosis through a JNK activation-dependent pathway. nih.gov The activation of JNK can lead to the phosphorylation of various downstream targets that promote apoptosis.

p53-mediated Pathway: The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Some pyridine derivatives have been observed to induce the expression of p53 in a concentration-dependent manner in liver cancer cells. nih.gov This upregulation of p53 can lead to cell cycle arrest, allowing for DNA repair, or, in cases of severe damage, the initiation of apoptosis. The p53-mediated cell cycle arrest is often promoted by the induction of the cell cycle inhibitor p21. nih.gov

Table 2: Impact of Related Benzenesulfonamide Derivatives on Cellular Signaling Pathways

| Compound/Derivative | Cell Line(s) | Targeted Pathway | Key Molecular Effects |

| FD268 | HL-60, MOLM-16 | PI3K/Akt/mTOR | Inhibition of pathway activation, downregulation of Mcl-1, activation of Bad |

| Anticancer Pyridines (general) | HepG2 | p53 and JNK | Upregulation of p53 and p21, increased expression and phosphorylation of JNK |

| B220 | HCT116 | JNK | Activation of JNK leading to G2/M cell cycle arrest and apoptosis |

| Information synthesized from multiple sources. plos.orgnih.govnih.gov |

Intellectual Property Landscape and Academic Patent Analysis

Overview of Patent Applications Involving N-(4-Methyl-2-pyridyl)benzenesulfonamide and its Substructural Motifs

Direct patent applications focused exclusively on this compound are not prominently found in publicly accessible patent databases. However, the substructural motifs of this compound, namely the pyridyl and benzenesulfonamide (B165840) groups, are prevalent in a multitude of patents, indicating their significance in medicinal chemistry and drug discovery.

The pyridyl-benzenesulfonamide scaffold is a key feature in numerous patented compounds with a wide range of therapeutic applications. For instance, patent applications have been filed for pyridinylsulfonamide compounds as inhibitors of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), highlighting their potential in treating proliferative disorders, inflammatory conditions, and autoimmune diseases. nih.gov

Furthermore, the benzenesulfonamide core is a well-established pharmacophore. A notable example is Pazopanib , a potent vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy, which incorporates a benzenesulfonamide group. nih.gov The discovery and patenting of such drugs underscore the value of this chemical moiety in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

A review of patent literature reveals that derivatives of the core structure are often the subject of intellectual property claims. For example, a study on the synthesis of N-Alkyl/aralkyl-N-(4-methylpyridin-2-yl)benzenesulfonamide derivatives explored their potential as antibacterial agents. While this specific study may not have resulted in a patent application, it demonstrates the academic and commercial interest in modifying the core structure to generate new chemical entities with distinct biological activities.

The following table summarizes key areas where the substructural motifs of this compound are prominent in patent literature:

| Therapeutic Area | Key Substructural Motif | Example from Patent Literature/Research |

| Oncology | Benzenesulfonamide | Pazopanib (VEGFR inhibitor) nih.gov |

| Inflammatory & Autoimmune Diseases | Pyridinylsulfonamide | MALT1 inhibitors nih.gov |

| Infectious Diseases | N-substituted N-(4-methylpyridin-2-yl)benzenesulfonamide | Investigated as potential antibacterial agents |

Strategic Development of Novel Chemical Scaffolds for Patentable Innovations

The development of novel chemical scaffolds based on the pyridyl-benzenesulfonamide framework is a key strategy for generating patentable innovations. The inherent versatility of this scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The goal is to create new chemical entities that are structurally distinct from existing patented compounds and possess improved therapeutic profiles.

One common strategy involves the modification of the pyridyl ring. The introduction of different substituents can modulate the compound's interaction with its biological target. Similarly, alterations to the benzenesulfonamide portion, such as the position and nature of substituents on the benzene (B151609) ring, can significantly impact activity and selectivity.

The exploration of bioisosteric replacements is another avenue for creating novel scaffolds. For example, replacing the pyridine (B92270) ring with other nitrogen-containing heterocycles while retaining the benzenesulfonamide moiety can lead to compounds with different intellectual property rights and potentially improved biological activities.

The synthesis of derivatives with enhanced properties is a continuous effort in academia and industry. For instance, research into N-substituted derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamide aims to develop compounds with potent antibacterial activity. Such research can pave the way for patent applications covering these new chemical entities and their use in treating bacterial infections.

Analysis of Chemical-Disease and Chemical-Gene Co-occurrences in Patent Data for Research Direction

The analysis of chemical-disease and chemical-gene co-occurrences within patent databases is a powerful tool for identifying research trends and potential new applications for chemical scaffolds like this compound. Publicly available resources such as PubChem provide functionalities to explore these relationships by mining vast amounts of patent and literature data. nih.govnih.gov

Similarly, analyzing chemical-gene co-occurrences can provide insights into the molecular targets of these compounds. If a significant number of patents link the pyridyl-benzenesulfonamide scaffold to a particular kinase, it strengthens the rationale for designing and synthesizing new derivatives that specifically target that kinase for a given disease.

This data-driven approach can help in:

Identifying novel therapeutic indications for existing chemical scaffolds.

Prioritizing research efforts towards targets and diseases with strong patent linkage.

Informing the design of new compounds with desired biological activities.

The following table illustrates the potential application of co-occurrence analysis for the pyridyl-benzenesulfonamide scaffold:

| Data Type | Query Example | Potential Insight |

| Chemical-Disease Co-occurrence | "pyridinylsulfonamide" AND "neuroinflammation" | Uncover potential applications in treating neurological disorders. |

| Chemical-Gene Co-occurrence | "benzenesulfonamide" AND "JAK2" | Guide the development of selective JAK2 inhibitors for myeloproliferative neoplasms. |

By leveraging these analytical tools, researchers can strategically navigate the intellectual property landscape and identify promising directions for the development of novel therapeutics based on the this compound scaffold.

Future Research Directions and Emerging Areas

Rational Design of Highly Selective and Potent Derivatives

The rational design of next-generation N-(4-Methyl-2-pyridyl)benzenesulfonamide derivatives hinges on a deep understanding of its structure-activity relationships (SAR). Future efforts will focus on strategic modifications of its core structure to enhance potency against specific biological targets while minimizing off-target effects. Key to this endeavor is the exploration of substitutions on both the benzenesulfonamide (B165840) and the 4-methyl-pyridine rings.

For instance, structural optimization of related benzenesulfonamide-based inhibitors has demonstrated that the addition of specific functional groups can dramatically increase efficacy. In the development of anti-influenza hemagglutinin inhibitors, the addition of fluorine or chlorine to the benzenesulfonamide ring led to a 3- to 5-fold increase in inhibitory potency. nih.gov Similarly, in the pursuit of selective carbonic anhydrase IX (CAIX) inhibitors for cancer therapy, di-meta-substituted fluorinated benzenesulfonamides resulted in compounds with low picomolar binding affinity and up to 1000-fold selectivity over other off-target CA isozymes. acs.org

Applying these principles to this compound, researchers can systematically introduce a variety of substituents—halogens, alkyls, alkoxyls, and trifluoromethyl groups—at different positions on the benzene (B151609) ring. The pyridine (B92270) ring also offers opportunities for modification, such as altering the position of the methyl group or introducing further substitutions to probe interactions within the target's binding pocket. This systematic approach will generate crucial SAR data, guiding the development of derivatives with precisely tailored biological activity.

| Derivative Modification nih.gov | Target | Effect on Potency (EC50) |

| Addition of 2-Fluoro group | Influenza A (H1N1) | ~3-fold increase |

| Addition of 2-Chloro group | Influenza A (H1N1) | ~5-fold increase |

| Addition of 2-Methyl group | Influenza A (H1N1) | Reduced activity |

| Addition of 2-Methoxy group | Influenza A (H1N1) | Reduced activity |

Comprehensive Mechanistic Elucidation at the Molecular and Cellular Level

A thorough understanding of how this compound and its potent derivatives exert their effects at a molecular level is crucial for their advancement. While the sulfonamide moiety is a well-known pharmacophore, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases, the precise interactions and downstream cellular consequences are often complex. acs.orgontosight.ai

Future research must employ a combination of biophysical, biochemical, and cell-based assays to elucidate these mechanisms. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of the compound bound to its target protein, revealing the specific amino acid residues involved in the interaction. acs.org For example, crystal structures of fluorinated benzenesulfonamides in complex with CAIX and CAXII have offered detailed insights into the protein-ligand interactions that govern their high affinity and selectivity. acs.org

Beyond direct target engagement, it is essential to investigate the broader cellular impact. Transcriptomics, proteomics, and metabolomics can map the downstream signaling pathways affected by the compound. For instance, some sulfonamide derivatives have been shown to modulate transcription factors involved in inflammatory responses, such as NF-kappa-B, and affect various cell signaling pathways and lipid metabolism. drugbank.com A comprehensive mechanistic analysis will not only validate the intended mode of action but also uncover potential new therapeutic applications or liabilities.

Integration of Cheminformatics and Artificial Intelligence for Compound Discovery and Optimization

| AI/Cheminformatics Tool | Application in Drug Discovery patsnap.comresearchgate.net | Potential Impact on this compound Research |

| Machine Learning (e.g., SVM, Random Forests) | QSAR modeling, predicting ADMET properties. | Rapidly predict the biological activity and pharmacokinetic profiles of new derivatives. |

| Deep Learning (e.g., Graph Neural Networks) | Learning complex structure-property relationships, virtual screening. | More accurate prediction of binding interactions and off-target effects. |

| Generative AI Models | De novo design of novel molecules with desired properties. | Creation of entirely new, optimized derivatives that may not be conceived through traditional methods. |

Exploration of Novel Synthetic Pathways and Catalytic Methods

Developing efficient, scalable, and environmentally benign synthetic routes is paramount for the practical application of this compound and its analogs. While traditional methods often involve the reaction of an amine with a sulfonyl chloride, modern organic synthesis offers a range of innovative strategies. nih.gov

Future research should focus on exploring novel catalytic methods that offer milder reaction conditions and broader substrate scope. For example, dual copper and visible-light catalysis has been used to construct the S(O)2–N bond between phenylsulfinic acids and aryl azides under redox-neutral conditions. nih.gov Another promising area is the use of magnetically retrievable nanohybrid catalysts, which have been employed for the one-step construction of benzenesulfonamide derivatives via the ring-opening of aziridines under solvent-free conditions. scispace.com These catalysts offer the advantages of high efficiency, low catalyst loading, and easy recyclability. scispace.com

Furthermore, multicomponent reactions, where three or more reactants are combined in a single step to form the final product, represent a highly efficient strategy. Catalyst-free, three-component reactions of a sulfonyl azide, an alkyne, and an amine have been developed for the direct synthesis of N-sulfonyl amidines, a related class of compounds. researchgate.net Adapting such advanced synthetic methodologies to this compound could significantly streamline the production of a diverse library of derivatives for biological screening. nih.govresearchgate.net

Investigation of Multi-Targeting Approaches for Complex Biological Systems

Many complex diseases, such as cancer and neurodegenerative disorders, involve the dysregulation of multiple biological pathways. The traditional "one-target, one-drug" paradigm is often insufficient to address this complexity. nih.gov Consequently, there is a growing interest in designing multi-target drugs that can modulate several key proteins simultaneously. nih.govnih.gov The this compound scaffold is an excellent starting point for developing such agents.

The design concept involves creating hybrid molecules that incorporate pharmacophoric elements capable of interacting with different targets. For instance, researchers have successfully synthesized sulfonamide-bearing pyrazolone (B3327878) derivatives that act as dual inhibitors of carbonic anhydrases and cholinesterases, which could be relevant for diseases like Alzheimer's. nih.gov Similarly, 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives have been designed as multi-target anti-inflammatory agents by inhibiting COX-2, 5-LOX, and carbonic anhydrase simultaneously. nih.gov

Future research should explore the potential of this compound as a core for multi-target ligands. By strategically attaching other pharmacophores to this scaffold, it may be possible to create derivatives that co-inhibit key targets in a specific disease network. This approach could lead to therapies with enhanced efficacy and a reduced likelihood of developing drug resistance. northwestern.edu

Q & A

Q. What are the optimal synthetic routes for N-(4-Methyl-2-pyridyl)benzenesulfonamide, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic acyl substitution between 4-methyl-2-aminopyridine and 4-methylbenzenesulfonyl chloride. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions.

- Base : Pyridine or triethylamine neutralizes HCl byproducts, driving the reaction forward . Yield optimization requires monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the sulfonamide linkage and pyridyl substitution pattern. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHNOS: calculated 272.0622, observed 272.0625) .

- X-ray Crystallography : Resolves hydrogen-bonding networks in the crystal lattice (e.g., N–H···O interactions stabilizing the structure) .

Q. What biological activities are associated with this compound derivatives?

- Antibacterial Activity : Derivatives with thiazole or pyrimidine substituents inhibit bacterial growth (e.g., MIC values of 8–32 µg/mL against S. aureus) .

- Enzyme Inhibition : Sulfonamide moieties target carbonic anhydrase and ATPases via hydrogen bonding and hydrophobic interactions .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Molecular Docking : Software like AutoDock Vina simulates interactions with enzyme active sites (e.g., binding energy ≤ -8.5 kcal/mol for carbonic anhydrase IX) .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity and charge transfer .

- Pharmacophore Mapping : Identifies critical functional groups (e.g., sulfonamide and pyridyl) for target selectivity .

Q. What crystallographic methods resolve structural ambiguities in sulfonamide derivatives?

- SHELX Software Suite : SHELXL refines crystal structures using high-resolution data (R-factor ≤ 0.05). For example, hydrogen-bonding distances (N–H···O = 2.85 Å) validate intermolecular interactions .

- Twinned Data Analysis : SHELXD addresses pseudo-symmetry in crystals with twin laws (e.g., twin fraction ≤ 0.3) .

Q. How do substituent variations impact the biological activity of this compound analogs?

| Substituent | Biological Activity (IC) | Key Interaction |

|---|---|---|

| 4-Methoxy | 12 µM (Carbonic Anhydrase IX) | H-bond with Gln92 |

| 3-Nitrothiazole | 8 µg/mL (Antibacterial) | Hydrophobic packing |

| Trifluoromethyl | 5 µM (ATPase Inhibition) | π-π stacking |

Electron-withdrawing groups (e.g., nitro) enhance antibacterial activity, while bulky substituents (e.g., morpholine) improve target selectivity .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

- Reaction Scale : Small-scale reactions (<1 mmol) report higher yields (75–85%) due to efficient mixing, while large-scale (>10 mmol) yields drop to 60–70% due to heat dissipation issues .

- Purification Methods : Recrystallization from ethanol yields 70% purity, whereas column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity but reduces recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.